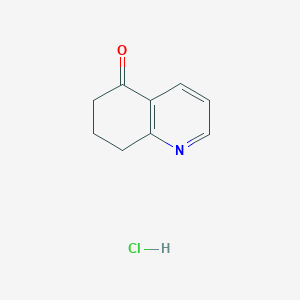

7,8-Dihydro-6H-quinolin-5-one hydrochloride

Description

7,8-Dihydro-6H-quinolin-5-one hydrochloride is a bicyclic heterocyclic compound featuring a partially saturated quinoline scaffold. Its structure consists of a fused cyclohexenone ring and a pyridine ring, with a ketone group at position 5 and a hydrochloride salt form enhancing solubility for pharmacological applications. This compound serves as a key intermediate in synthesizing metabotropic glutamate receptor 5 (mGluR5) antagonists, which are investigated for neurological disorders such as levodopa-induced dyskinesia (LID) and anxiety . Its synthesis often involves palladium-catalyzed cross-coupling reactions or cyclization strategies, as demonstrated in the preparation of analogs like MRZ-8676 (6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one) .

Properties

IUPAC Name |

7,8-dihydro-6H-quinolin-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10-8;/h2-3,6H,1,4-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCKZKSCTLBQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=N2)C(=O)C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90563-59-0 | |

| Record name | 5(6H)-Quinolinone, 7,8-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90563-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

7,8-Dihydro-6H-quinolin-5-one hydrochloride can be synthesized through multiple routes. One common method involves the acylation of 2-naphthylamine . The reaction conditions typically require suitable reagents and controlled environments to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles, often scaling up the laboratory procedures to meet commercial demands.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

7,8-Dihydro-6H-quinolin-5-one hydrochloride serves as a critical intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows for modifications that enhance the efficacy and selectivity of drug candidates.

Case Study:

A study highlighted the compound's use in synthesizing novel quinoline derivatives with improved pharmacological profiles against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The derivatives exhibited promising results in preclinical models, demonstrating neuroprotective effects and improved cognitive function .

Antioxidant Research

Oxidative Stress Reduction:

Research indicates that this compound possesses potential antioxidant properties. It is being studied for its ability to mitigate oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Case Study:

In vitro studies have shown that formulations containing 7,8-dihydro-6H-quinolin-5-one hydrochloride significantly reduced reactive oxygen species (ROS) levels in cellular models. This suggests its utility in developing therapeutic agents aimed at oxidative stress-related conditions .

Material Science

Development of Advanced Materials:

The compound is explored for its applications in material science, particularly in creating polymers with enhanced thermal stability and mechanical properties.

Case Study:

Research has demonstrated that incorporating 7,8-dihydro-6H-quinolin-5-one into polymer matrices improves their thermal degradation temperatures and tensile strength. This property makes it suitable for applications in high-performance materials used in aerospace and automotive industries .

Biological Studies

Cellular Mechanism Exploration:

Researchers investigate the effects of this compound on cellular processes, contributing to the understanding of cell signaling pathways and identifying potential therapeutic targets.

Case Study:

A recent investigation revealed that 7,8-dihydro-6H-quinolin-5-one hydrochloride modulates key signaling pathways involved in apoptosis and cell proliferation. This modulation presents opportunities for developing anticancer therapies targeting specific molecular pathways .

Organic Synthesis

Efficient Synthesis of Complex Molecules:

This compound is utilized as an intermediate in organic synthesis, facilitating the creation of complex molecules more efficiently than traditional methods.

Case Study:

In synthetic organic chemistry, its application has been demonstrated in multi-step synthesis protocols where it acts as a precursor for various heterocyclic compounds. The efficiency of these reactions often results in higher yields compared to conventional approaches .

Data Summary Table

Mechanism of Action

The mechanism of action of 7,8-Dihydro-6H-quinolin-5-one hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

MRZ-8676

- Anti-dyskinesia : Reduced LID by 80% in rat models at 75 mg/kg without tolerance over six days .

- Anxiolytic Effects : Moderate efficacy in contextual fear conditioning and elevated plus maze tests at 25–75 mg/kg .

- Pain Management : Effective in the formalin test (persistent pain model) at 25 mg/kg .

7,8-Dihydro-6H-quinolin-5-one Hydrochloride Derivatives

- mGluR5 Antagonism : The unsubstituted parent compound lacks the potency of MRZ-8676, highlighting the necessity of lipophilic substituents (e.g., phenylethynyl) for target engagement .

Biological Activity

7,8-Dihydro-6H-quinolin-5-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

7,8-Dihydro-6H-quinolin-5-one hydrochloride is part of the quinoline family, characterized by a bicyclic structure that includes a quinoline moiety. Its molecular formula is , with a molecular weight of approximately 175.62 g/mol. The compound's structure contributes to its biological activity through various interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 7,8-dihydro-6H-quinolin-5-one derivatives. For instance, quinoline derivatives have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates for further development as anticancer agents.

2. Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. Studies indicate that it has effective activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1 × 10⁻⁶ | |

| Escherichia coli | 1 × 10⁻⁵ | |

| Klebsiella pneumoniae | 1 × 10⁻⁵ |

These findings suggest that derivatives of this compound could serve as lead compounds for developing new antibiotics.

3. Antiviral Activity

Emerging research has also focused on the antiviral properties of quinoline derivatives. For example, certain derivatives have demonstrated significant inhibition against viral strains such as H5N1 with minimal cytotoxicity:

The antiviral activity is positively correlated with lipophilicity and electron-withdrawing properties of substituents on the anilide ring.

Case Studies and Research Findings

A comprehensive review on quinoline derivatives emphasizes their broad spectrum of biological activities beyond anticancer effects, including antimalarial and antifungal activities. For instance, quinoline-5,8-diones have been shown to possess significant antiproliferative effects across various studies:

- A study reported that specific quinoline derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin in multiple cancer cell lines .

- Another investigation identified several synthetic analogs that outperformed existing treatments in terms of selectivity and potency against cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7,8-Dihydro-6H-quinolin-5-one hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common synthetic approach involves Pd/C-catalyzed hydrogenation or condensation reactions. For example, a mixture of precursors (e.g., substituted enones or cyclohexenones) is refluxed with Pd/C in toluene under controlled conditions, followed by filtration and purification . Reaction optimization includes adjusting catalyst loading (e.g., 10% Pd/C), solvent polarity, and temperature. Characterization via NMR (e.g., δ 9.12–8.88 ppm for aromatic protons) and mass spectrometry is critical for verifying purity and structure .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE compliant with NIOSH or EN 166 standards, including face shields, gloves, and lab coats. Work in a fume hood to minimize inhalation risks. Gloves must be inspected for integrity before use and disposed of properly after contamination. Storage requires airtight containers in dry, cool environments to prevent degradation .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key parameters include logP (lipophilicity) and molecular volume, calculated via Crippen and McGowan methods (e.g., logP = 2.091, mcvol = 150.31 ml/mol) . Solubility can be estimated using log10ws (-2.32), suggesting limited aqueous solubility. Techniques like HPLC, DSC (for melting point), and FTIR are recommended for empirical validation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of 7,8-Dihydro-6H-quinolin-5-one hydrochloride in catalytic environments?

- Methodological Answer : Molecular dynamics simulations and DFT calculations can model adsorption/desorption behavior on catalytic surfaces (e.g., Pd/C). Studies on structurally similar compounds (e.g., 2-Chloro-7,8-dihydroquinolin-5(6H)-one) reveal that substituent positioning affects binding energy and reaction pathways . Pair computational data with experimental kinetics (e.g., Arrhenius plots) to validate predictions.

Q. What strategies resolve contradictions in reported biological activities of quinolinone derivatives?

- Methodological Answer : Cross-validate assays using standardized cell lines (e.g., HEK293 for cytotoxicity) and dose-response curves. For example, discrepancies in IC values may arise from variations in assay protocols (e.g., incubation time, solvent DMSO%). Meta-analyses of SAR studies can identify critical functional groups (e.g., chloro or methyl substituents) influencing activity .

Q. How can advanced spectroscopic techniques elucidate degradation pathways under environmental conditions?

- Methodological Answer : Use LC-MS/MS to track degradation products in simulated environmental matrices (e.g., UV-irradiated aqueous solutions). Isotopic labeling (e.g., -dimethoxy analogs) helps trace reaction intermediates. Surface-enhanced Raman spectroscopy (SERS) can monitor nanoscale interactions with oxidants (e.g., ozone) on indoor surfaces .

Q. What comparative methodologies are effective for studying analogs like 7,7-dimethyl derivatives?

- Methodological Answer : Apply Morlino’s comparative framework: (1) define comparison objectives (e.g., steric effects on catalytic activity), (2) select homologs (e.g., 7,7-Dimethyl-2-phenethyl derivatives), and (3) use multivariate analysis (PCA or cluster analysis) to correlate structural features with functional outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.